Product packaging for 3-Iodo-2-methylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 1204527-14-9)

3-Iodo-2-methylimidazo[1,2-a]pyridine

Numéro de catalogue: B1525970
Numéro CAS: 1204527-14-9
Poids moléculaire: 258.06 g/mol
Clé InChI: WVBBCCYFLGRLCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Iodo-2-methylimidazo[1,2-a]pyridine (CAS 1204527-14-9) is a high-value halogenated heterocyclic building block critical for modern drug discovery and materials science. This compound features a reactive carbon-iodine bond at the C3 position of the imidazo[1,2-a]pyridine scaffold, making it an excellent substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Sonogashira reactions to create diverse biaryl and alkynyl derivatives for structure-activity relationship (SAR) studies . The 2-methyl group provides steric and electronic influence on reactivity and can be crucial for optimal biological activity, as demonstrated in medicinal chemistry campaigns where analogous 2-methylimidazopyridine cores have shown potent antagonistic activity against neurological targets like the Neuropeptide S Receptor . Researchers utilize this compound primarily in the synthesis of more complex molecules for pharmaceutical development, leveraging the imidazo[1,2-a]pyridine scaffold's prevalence in bioactive compounds . The C3-iodo substituent allows for efficient structural diversification, enabling rapid exploration of chemical space around this privileged structure. The compound requires specific storage conditions at 2-8°C under an inert atmosphere and protected from light to maintain stability . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B1525970 3-Iodo-2-methylimidazo[1,2-a]pyridine CAS No. 1204527-14-9

Propriétés

IUPAC Name

3-iodo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBBCCYFLGRLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-Iodo-2-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, synthesis methods, and relevant case studies.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are nitrogen-containing heterocycles known for their pharmacological properties. They exhibit a wide range of biological activities including antibacterial, antiviral, anti-inflammatory, and neuroprotective effects. The incorporation of iodine into the structure, as seen in 3-iodo derivatives, can enhance these activities due to increased lipophilicity and potential interactions with biological targets.

Anticholinesterase Activity

One of the notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that certain imidazo[1,2-a]pyridine derivatives exhibit significant AChE inhibition with IC50 values ranging from 0.2 to 50.0 µM . The compound's structural features contribute to its binding affinity at the active site of these enzymes.

Table 1: Cholinesterase Inhibition Data

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compoundTBDTBD
3-Methylimidazo[1,2-a]pyridine7965

Antiviral Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives can act as antiviral agents. For instance, compounds with thioether side chains at the 3 position have shown effectiveness against various viral strains . The mechanism often involves interference with viral replication processes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Ultrasound-Assisted Iodination : This method allows for regioselective iodination at the C3 position of imidazo[1,2-a]pyridines using mild conditions and high yields (65–95%) .
  • Metal-Free Synthesis : Recent advancements have led to metal-free synthesis protocols that utilize environmentally friendly conditions to produce imidazo[1,2-a]pyridines efficiently .

Neuroprotective Effects

A study focusing on the neuroprotective properties of imidazo[1,2-a]pyridine derivatives highlighted their potential in treating neurodegenerative diseases. The compounds demonstrated protective effects against oxidative stress in neuronal cell lines .

Antibacterial Activity

In another case study, several derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity
3-Iodo-2-methylimidazo[1,2-a]pyridine and its derivatives have shown significant activity against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Research indicates that compounds derived from this scaffold exhibit minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain, highlighting their potential as anti-TB agents .

Cholinesterase Inhibition
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer’s. For instance, one derivative exhibited an IC50 value of 79 µM for AChE inhibition, indicating its potential for therapeutic applications in cognitive disorders .

Anticancer Properties
Research has identified imidazo[1,2-a]pyridine derivatives with promising anticancer activities. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Biological Studies

Biological Probes
this compound can serve as a molecular probe in biological studies to investigate enzyme interactions and cellular processes. Its ability to selectively bind to specific receptors allows researchers to explore biological pathways and mechanisms at a molecular level.

Structure-Activity Relationship (SAR) Studies
The compound's structure can be modified to enhance its biological activity. SAR studies have identified key functional groups that influence the potency and selectivity of these compounds against various biological targets. This knowledge aids in the rational design of new derivatives with improved efficacy.

Material Science

Synthesis of Functional Materials
In material science, this compound is utilized in the synthesis of advanced materials such as fluorescent probes for environmental monitoring and sensors for detecting metal ions. The unique properties imparted by the imidazo[1,2-a]pyridine framework make it suitable for developing materials with specific optical or electronic characteristics.

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against MDR-TB with MIC 0.03-5.0 μM
Cholinesterase InhibitionAChE IC50 = 79 µM
Anticancer PropertiesInduces apoptosis in cancer cell lines
Biological StudiesMolecular ProbesInvestigates enzyme interactions
Structure-Activity RelationshipIdentifies key functional groups
Material ScienceSynthesis of Functional MaterialsDevelopment of fluorescent probes

Case Studies

Case Study 1: Anti-Tuberculosis Activity
A study conducted by Abrahams et al. highlighted the efficacy of several imidazo[1,2-a]pyridine derivatives against tuberculosis pathogens through high-throughput screening methods. The results indicated that these compounds could serve as lead candidates for further development into anti-TB medications.

Case Study 2: Cholinesterase Inhibition
Research published on cholinesterase inhibitors demonstrated that specific modifications to the imidazo[1,2-a]pyridine structure could enhance binding affinity to AChE and BChE. Computational docking studies corroborated these findings by revealing preferred binding sites on the enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Derivatives

3-Bromo-2-iodoimidazo[1,2-a]pyridine (C₇H₅BrIN₂)
  • Key Differences : Bromine at the 3-position instead of iodine; additional iodine at the 2-position.
  • Reactivity : Bromine is less reactive than iodine in cross-coupling reactions, making the iodo-substituted compound more versatile for synthetic modifications .
  • Applications : Primarily used in Suzuki-Miyaura couplings, but lower efficiency compared to diiodo or iodo-methyl analogs .
2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine (C₁₄H₈ClIN₂O₂)
  • Key Differences : Incorporates a benzodioxol group (enhancing π-π interactions) and chlorine at the 6-position.

Functional Group Variations

3-Acetyl-2-methylimidazo[1,2-a]pyridine (C₁₀H₁₀N₂O)
  • Key Differences : Acetyl group at the 3-position instead of iodine.
  • Properties : The acetyl group enables hydrogen bonding, improving solubility but reducing electrophilicity for cross-coupling. Used in hydrazide derivatives for antimicrobial applications .
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (C₁₁H₈ClN₂S)
  • Key Differences : Thiophene at the 2-position and chlorine at the 6-position.
  • Synthesis : Prepared via iodine-promoted cyclization in aqueous media, offering eco-friendly advantages .
  • Applications : Thiophene enhances aromatic stacking, useful in materials science and as an antibacterial agent .

Pharmacologically Active Analogs

Zolpidem (Non-halogenated Derivative)
  • Structure : 2-Methyl-6-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide.
  • Key Differences : Lacks halogenation; acetamide group at the 3-position.
  • Activity: Sedative-hypnotic effects via GABA-A receptor modulation, highlighting how non-halogenated derivatives retain bioactivity but differ in metabolic stability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological/Synthetic Relevance
3-Iodo-2-methylimidazo[1,2-a]pyridine C₈H₇IN₂ 258.06 2-CH₃, 3-I Cross-coupling intermediate
3-Bromo-2-iodoimidazo[1,2-a]pyridine C₇H₅BrIN₂ 323.94 2-I, 3-Br Suzuki-Miyaura reactions
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine C₁₁H₈ClN₂S 236.71 2-thiophene, 6-Cl Antibacterial, aqueous synthesis
3-Acetyl-2-methylimidazo[1,2-a]pyridine C₁₀H₁₀N₂O 174.20 2-CH₃, 3-COCH₃ Precursor for hydrazide derivatives
Zolpidem C₁₉H₂₁N₃O 307.39 2-CH₃, 3-CONHCH₂CH₃ Sedative-hypnotic drug

Méthodes De Préparation

Direct Iodination via Ultrasound-Assisted C–H Activation

A highly efficient and sustainable method for preparing 3-iodoimidazo[1,2-a]pyridines, including the 2-methyl derivative, involves ultrasound-assisted iodination under metal-free conditions. This approach uses tert-butyl hydroperoxide as the oxidant and molecular iodine as the iodine source, proceeding under mild conditions without additives or bases. Key features include:

This method was demonstrated in a study that synthesized 31 examples of 3-iodoimidazo[1,2-a]pyridines efficiently, making it a preferred strategy for preparing 3-iodo-2-methylimidazo[1,2-a]pyridine as well.

Reaction Conditions Summary:

Parameter Details
Catalyst Molecular iodine (I2)
Oxidant tert-Butyl hydroperoxide
Solvent Typically organic solvent or aqueous media
Temperature Mild, often room temperature to moderate
Activation Ultrasound irradiation
Reaction time Short (minutes to a few hours)
Metal catalyst None
Yield range 65–95%

Iodine-Promoted Cyclization from 2-Aminopyridine Precursors

Another common route to 3-iodoimidazo[1,2-a]pyridines involves iodine-promoted cyclization of 2-aminopyridine with appropriate ketone or aldehyde derivatives. This method often uses iodine as a catalyst in aqueous or micellar media, facilitating environmentally friendly conditions.

  • Procedure: 2-Aminopyridine and a methyl ketone derivative (e.g., acetophenone analogues) are reacted in the presence of molecular iodine.
  • Catalysis: Iodine acts as both catalyst and iodinating agent.
  • Media: Water or aqueous mixtures, sometimes with sonication.
  • Advantages: Mild conditions, high atom economy, and recovery of unreacted starting materials.
  • Yields: Generally good to excellent, depending on substrates.

This approach can be adapted for the synthesis of this compound by choosing 2-aminopyridine and a methyl ketone as starting materials.

Copper-Catalyzed Iodine-Mediated Cyclization Followed by Cross-Coupling

A more traditional but effective synthetic route involves:

  • Copper-catalyzed iodine-mediated cyclization of 2-aminopyridine with arylacetylenes.
  • Subsequent palladium-catalyzed cross-coupling reactions (e.g., phosphination or Suzuki coupling).

This method allows the preparation of 2,3-diiodo or 3-bromo-2-iodoimidazo[1,2-a]pyridines, which can be further functionalized. While more complex and involving transition metals, this route is useful for preparing substituted 3-iodoimidazo[1,2-a]pyridines, including methyl derivatives, with high structural diversity.

Comparative Data Table of Preparation Methods

Method Catalyst(s) Conditions Yield (%) Advantages Disadvantages
Ultrasound-assisted iodination I2, tert-butyl hydroperoxide Mild, metal-free, ultrasound 65–95 High regioselectivity, green, mild Requires ultrasound equipment
Iodine-promoted cyclization (aqueous) Molecular iodine Aqueous media, mild stirring Good to excellent Environmentally benign, simple Substrate scope may vary
Copper-catalyzed iodine-mediated cyclization + Pd cross-coupling Cu, Pd catalysts Multi-step, elevated temp Moderate to high Enables complex substitutions Multi-step, uses metals

Research Findings and Mechanistic Insights

  • The ultrasound-assisted iodination proceeds via a radical mechanism initiated by tert-butyl hydroperoxide, generating iodine radicals that selectively iodinate the C3 position of imidazo[1,2-a]pyridine derivatives.
  • The iodine-promoted cyclization likely involves initial condensation between 2-aminopyridine and the ketone, followed by intramolecular cyclization and electrophilic iodination facilitated by molecular iodine.
  • Copper-catalyzed methods involve oxidative cyclization steps where iodine acts as an oxidant and halogen source, followed by palladium-catalyzed cross-coupling to introduce further substituents.

These findings highlight the balance between operational simplicity, environmental impact, and synthetic versatility in choosing the appropriate method for preparing this compound.

Q & A

Advanced Research Question

  • 3-Iodo Substitution : Enhances electrophilicity, improving interactions with biomolecular targets (e.g., kinase inhibition). Compare with 3-bromo analogues, which show lower cytotoxicity (IC50_{50} values 2–3× higher) .
  • 2-Methyl Group : Increases lipophilicity, enhancing membrane permeability. For example, 2-methyl derivatives exhibit 30% higher cellular uptake than unsubstituted analogues in MCF-7 breast cancer cells .
  • Halogen Effects : Iodo > Bromo > Chloro in potency due to polarizability and van der Waals interactions with hydrophobic binding pockets .

What in vitro assays are recommended for evaluating anticancer activity?

Basic Research Question
Standard protocols include:

  • Cytotoxicity Assays : MTT or SRB tests against cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} values <20 µM considered promising. Normal cell lines (e.g., Vero) assess selectivity (therapeutic index >5) .
  • Apoptosis Detection : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells.
  • Kinase Inhibition : ELISA-based assays for EGFR or Aurora kinase inhibition at 1–10 µM concentrations .

How should contradictory data on halogen substituent effects be resolved?

Advanced Research Question
Contradictions arise from differing assay conditions or cell line variability. Mitigation strategies:

  • Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hrs) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities, reconciling disparities between in vitro and in silico results .
  • Meta-Analysis : Compare datasets from >3 independent studies to identify trends (e.g., iodine’s superior efficacy in kinase inhibition vs. antimicrobial activity) .

What considerations are critical for in vivo testing of this compound?

Advanced Research Question

  • Pharmacokinetics : Assess oral bioavailability (>30%) and plasma half-life (>4 hrs) in rodent models. Methyl groups improve metabolic stability compared to hydrogen-bonding substituents .
  • Toxicity Profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .
  • Formulation : Use PEGylated nanoparticles to enhance solubility, as imidazo[1,2-a]pyridines often have low aqueous solubility (<50 µg/mL) .

How can selective functionalization at the C-3 position be achieved?

Advanced Research Question

  • Friedel-Crafts Acylation : Use acetyl chloride/AlCl3_3 to introduce acetyl groups selectively at C-3 without affecting the methyl or iodine substituents .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)2_2 catalysis diversifies the 3-position while retaining the iodine atom .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-2-methylimidazo[1,2-a]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.